Studies have investigated the use of Behenyl Behenate as a gelling agent in various applications. For example, a study explored the effect of the ratio between Behenyl Alcohol and Behenic Acid on the properties of oleogels (oil-based gels) []. The findings suggest that a specific ratio (3:1) can lead to oleogels with desired hardness and stability []. Additionally, research has shown that incorporating Behenyl Behenate into Candelilla wax can enhance its gelling properties, potentially making it suitable for cosmetic stick applications [].
Behenyl behenate is a high-purity monoester wax derived from behenic acid, also known as n-docosanoic acid, and behenyl alcohol (1-docosanol). Its chemical formula is C44H88O2, with a molecular weight of 649.17 g/mol. This compound appears as a solid and has a density of 0.856 g/cm³. Behenyl behenate is recognized for its emulsifying and stabilizing properties in various formulations, particularly in cosmetics and personal care products .
Behenyl behenate primarily undergoes hydrolysis in the presence of water, leading to the formation of behenic acid and behenyl alcohol. This reaction is typical for esters and can be catalyzed by either acidic or basic conditions. Additionally, it can participate in transesterification reactions with other alcohols or acids under suitable conditions, which can modify its properties for specific applications .
Research indicates that behenyl behenate exhibits skin-conditioning properties, acting as an emollient that softens and smoothens the skin. It is generally regarded as safe for topical use in cosmetics, with no significant hazardous effects reported under normal usage conditions. The compound has been evaluated for its stability and non-toxicity, making it suitable for various cosmetic formulations .
Behenyl behenate can be synthesized through the esterification process, where behenic acid reacts with behenyl alcohol in the presence of an acid catalyst. This reaction typically requires elevated temperatures to promote the formation of the ester bond while removing water to drive the reaction to completion. The purity of synthesized behenyl behenate can exceed 99% when properly conducted .
Behenyl behenate is widely used in:
Interaction studies involving behenyl behenate have shown that it does not react adversely with most common cosmetic ingredients. It has been assessed for compatibility with various emulsifiers and preservatives commonly used in formulations. The compound's stability under different pH levels and temperatures indicates its robustness in diverse applications .
Behenyl behenate shares similarities with several other compounds that are esters or fatty alcohol derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Behenic Acid | C22H44O2 | Saturated fatty acid; used primarily as a surfactant |
Behenyl Alcohol | C22H46O | Fatty alcohol; acts as an emollient |
Cetyl Palmitate | C28H56O2 | Used as an emulsifier; derived from cetyl alcohol |
Stearyl Stearate | C36H74O2 | Provides thickening properties; derived from stearic acid |
Behenyl behenate stands out due to its specific combination of both fatty acid and fatty alcohol components, contributing to its effective emulsifying and skin-conditioning properties while maintaining a solid state at room temperature .